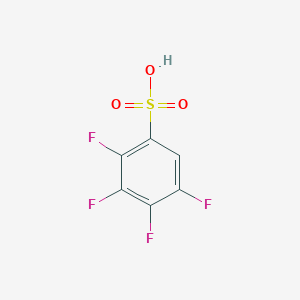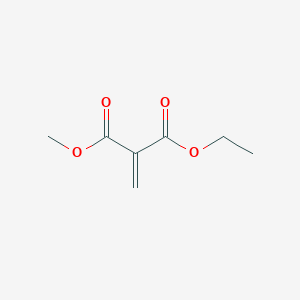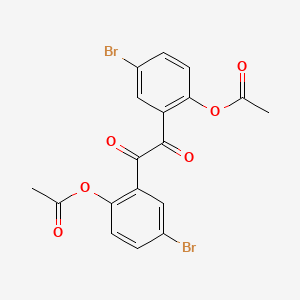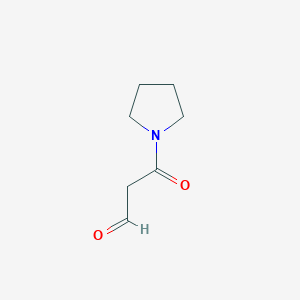
4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide is a chemical compound with significant importance in various scientific fields. It is a derivative of dopamine, a well-known neurotransmitter, and has applications in both research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with a precursor such as 5-methylbenzene-1,2-diol.
Amination: The precursor undergoes an amination reaction where an aminoethyl group is introduced.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms or other reduced states.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted amines.
Applications De Recherche Scientifique
4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in neurotransmission and its effects on biological systems.
Medicine: Research focuses on its potential therapeutic applications, particularly in treating neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide involves its interaction with various molecular targets and pathways:
Neurotransmission: As a derivative of dopamine, it can interact with dopamine receptors and influence neurotransmission.
Enzymatic Activity: It may affect the activity of enzymes involved in dopamine metabolism, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
Signal Transduction: The compound can modulate signal transduction pathways, impacting cellular responses and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dopamine: The parent compound, which has similar chemical properties and biological activities.
Norepinephrine: Another neurotransmitter with structural similarities and overlapping functions.
Epinephrine: A related compound involved in the body’s fight-or-flight response.
Uniqueness
4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential therapeutic applications compared to its parent compound and other similar molecules .
Propriétés
Numéro CAS |
64372-65-2 |
|---|---|
Formule moléculaire |
C9H14BrNO2 |
Poids moléculaire |
248.12 g/mol |
Nom IUPAC |
4-(2-aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C9H13NO2.BrH/c1-6-4-8(11)9(12)5-7(6)2-3-10;/h4-5,11-12H,2-3,10H2,1H3;1H |
Clé InChI |
CKPLOBDIIDWMEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1CCN)O)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)



![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)





